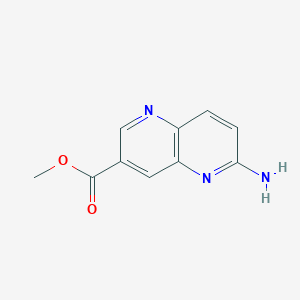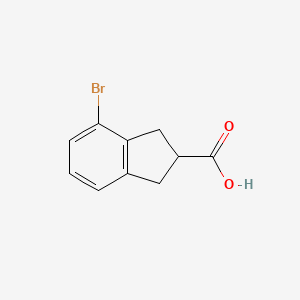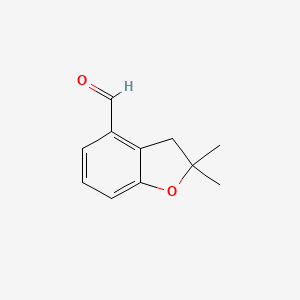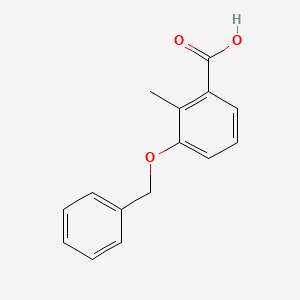
3-苄氧基-2-甲基苯甲酸
描述
3-Benzyloxy-2-methyl-benzoic acid is a chemical compound with the molecular formula C14H12O3 . It has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da .
Molecular Structure Analysis
The molecular structure of 3-Benzyloxy-2-methyl-benzoic acid consists of a benzene ring with a benzyloxy (benzyl alcohol) group and a carboxylic acid group attached . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
Benzylic compounds, such as 3-Benzyloxy-2-methyl-benzoic acid, are susceptible to oxidative degradation . This process is usually carried out by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .科学研究应用
合成和光物理性质
Sivakumar 等人 (2010) 的一项研究重点是合成镧系元素 4-苄氧基苯甲酸酯(4-苄氧基苯甲酸的衍生物),以检查它们的发光性质。在这些化合物上引入给电子或吸电子的取代基会显著影响它们的光致发光。具体来说,给电子的取代基增强了 Tb(3+) 配合物的な光致发光,而吸电基团由于通过特定跃迁耗能而降低了发光效率。这项研究突出了分子结构和材料科学应用中的光物理性质之间的复杂平衡 (Sivakumar, Reddy, Cowley, & Vasudevan, 2010)。
配位聚合物的形成
Sivakumar 等人 (2011) 的另一项研究报告了由 3,5-二羟基苯甲酸酯衍生物组装的基于镧系元素的配位聚合物。该研究证明了具有有趣的光物理性质的无限一维配位聚合物的形成。由分子间氢键相互作用保持在一起的这种结构对于开发具有特定光学属性的新材料至关重要 (Sivakumar, Reddy, Cowley, & Butorac, 2011)。
液晶相材料的进展
Percec 等人 (1998) 合成了基于 3,4,5-三羟基苯甲酸酯的自组装单树枝状大分子,形成了超分子树状聚合物。这些树状聚合物在增加世代数后从圆柱形转变为近球形,从而导致了新型立方液晶相的开发。这些进展在材料科学领域至关重要,特别是在需要受控分子形状和结构的应用中 (Percec, Cho, Mosier, Ungar, & Yeardley, 1998)。
作用机制
Target of Action
Benzylic compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds generally undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the conversion of the boron moiety into a broad range of functional groups .
Pharmacokinetics
The stability of the compound can be influenced by the presence of a boronic ester moiety .
Result of Action
The reactions it undergoes at the benzylic position can lead to various changes in its structure, potentially influencing its biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Benzyloxy-2-methyl-benzoic acid. For instance, the stability of boronic esters, such as those in 3-Benzyloxy-2-methyl-benzoic acid, can be affected by air and moisture . Additionally, the compound’s reactivity may be influenced by the pH and temperature of its environment .
属性
IUPAC Name |
2-methyl-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDKUZUJUNYCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


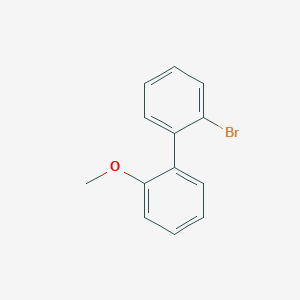

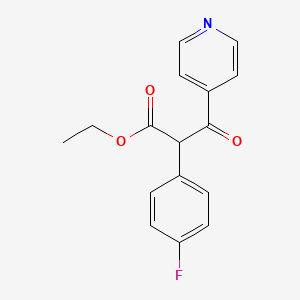
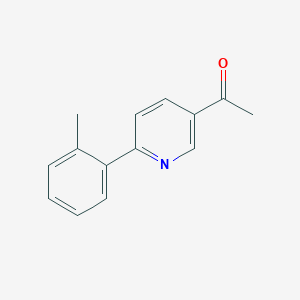
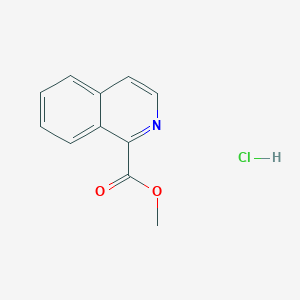
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3115277.png)
![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3115280.png)
![[(2R)-oxetan-2-yl]methanamine](/img/structure/B3115287.png)
